molecular formula C12H15FO3 B13574189 4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid

4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid

Cat. No.: B13574189
M. Wt: 226.24 g/mol
InChI Key: HSAUHZVBVVJXAB-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid is a fluorinated carboxylic acid derivative characterized by a 2,2-dimethylbutanoic acid backbone substituted with a 3-fluorophenoxy group at the fourth carbon. For instance, compounds like 4-(3-fluorophenoxy)-2,2-dimethylbutanenitrile (CAS 74832-72-7) share the same fluorophenoxy substituent but differ in the terminal functional group (nitrile vs. carboxylic acid) . The carboxylic acid moiety likely enhances hydrogen-bonding capacity and solubility compared to nitrile derivatives, influencing its pharmacokinetic behavior.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

4-(3-fluorophenoxy)-2,2-dimethylbutanoic acid

InChI

InChI=1S/C12H15FO3/c1-12(2,11(14)15)6-7-16-10-5-3-4-9(13)8-10/h3-5,8H,6-7H2,1-2H3,(H,14,15)

InChI Key

HSAUHZVBVVJXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid typically involves the reaction of 3-fluorophenol with 2,2-dimethylbutanoic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Hydroxy derivatives of the phenoxy group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, leading to various biological effects. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Data
4-(3-Fluorophenoxy)-2,2-dimethylbutanoic acid 3-Fluorophenoxy, carboxylic acid C₁₂H₁₅FO₃ 226.24 (calculated) Inferred higher acidity due to electron-withdrawing fluorine and carboxylic acid .
2,2-Dimethylbutanoic acid (parent) None (parent structure) C₆H₁₂O₂ 116.16 Vaporization enthalpy: 59.4 ± 0.3 kJ/mol; used in flavors and pharmaceuticals .
4,4,4-Trifluoro-2,2-dimethylbutanoic acid 4,4,4-Trifluoro substitution C₆H₉F₃O₂ 170.13 Increased acidity (pKa ~1.5–2.5) due to strong electron-withdrawing CF₃ group .
4-(2,5-Dimethylphenyl)-2,2-dimethylbutanoic acid 2,5-Dimethylphenyl substituent C₁₄H₂₀O₂ 220.31 Enhanced lipophilicity (logP ~3.5–4.0) due to aromatic methyl groups .
4-[4-(Difluorophenoxy)]-2,2-dimethylbutanoic acid (CP0478431) Difluorophenoxy, methoxycyclobutyl chain C₂₁H₂₀F₄O₅ 420.38 EC₅₀ = 2780 nM (biological activity in undisclosed assay) .
Key Observations:
  • Fluorine Substitution: The presence of fluorine (e.g., in 3-fluorophenoxy or trifluoro groups) enhances electronegativity and metabolic stability but may reduce solubility in aqueous media .

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